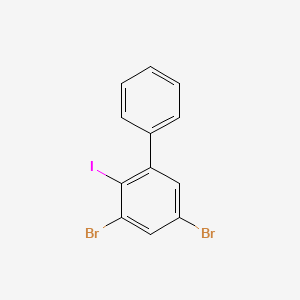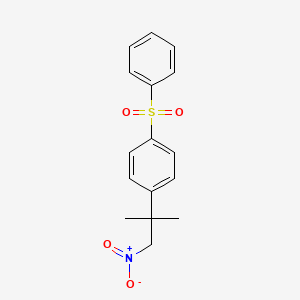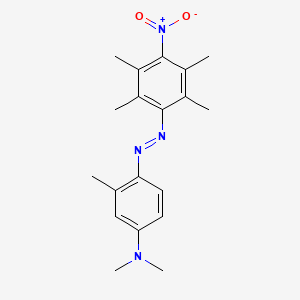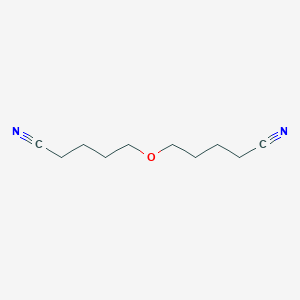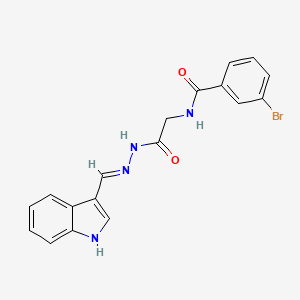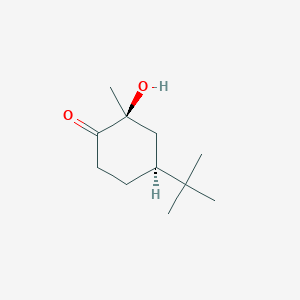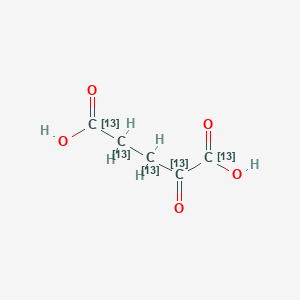
2-oxo(1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo(1,2,3,4,5-13C5)pentanedioic acid, also known as 2-oxo-1,5-pentanedioic acid, is a compound with the molecular formula C5H6O5. It is a labeled form of 2-oxoglutaric acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is significant in various biochemical processes and is often used in scientific research to study metabolic pathways and enzyme mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic acid derivatives.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: It can undergo substitution reactions to form various esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .
Applications De Recherche Scientifique
2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:
Chemistry: It is used to study reaction mechanisms and isotopic effects.
Biology: It is used in metabolic studies to trace biochemical pathways.
Medicine: It is used in research on metabolic disorders and enzyme functions.
Industry: It is used in the production of labeled compounds for various applications.
Mécanisme D'action
The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-oxoglutaric acid: The non-labeled form of the compound.
Succinic acid: A related compound in the citric acid cycle.
Glutaric acid: Another related compound with similar properties.
Uniqueness
The uniqueness of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid lies in its isotopic labeling, which allows for detailed studies of metabolic pathways and enzyme mechanisms. This labeling provides insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C5H6O5 |
|---|---|
Poids moléculaire |
151.06 g/mol |
Nom IUPAC |
2-oxo(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
KPGXRSRHYNQIFN-CVMUNTFWSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O |
SMILES canonique |
C(CC(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



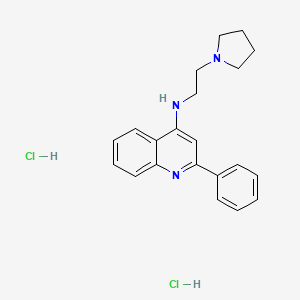
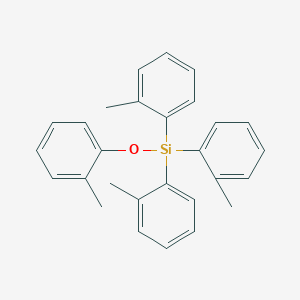
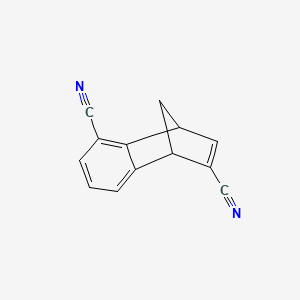
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
